tcpN protein - 147979-50-8

tcpN protein

Catalog Number: EVT-1519698
CAS Number: 147979-50-8
Molecular Formula: C7H2F2N2O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The tcpN protein is typically derived from specific genes within an organism's DNA. Its synthesis occurs in the cytoplasm, where ribosomes translate messenger RNA into polypeptides. The precise gene encoding tcpN varies among species, reflecting evolutionary adaptations and functional requirements.

Classification

TcpN protein falls under the category of regulatory proteins involved in translation. It is classified based on its role in co-translational targeting and processing, which are crucial for ensuring proteins fold correctly and reach their functional destinations within the cell.

Synthesis Analysis

Methods

TcpN protein synthesis involves several sophisticated methods:

  • Transcription: The first step occurs in the nucleus, where RNA polymerase synthesizes messenger RNA from a DNA template.
  • Translation: The synthesized mRNA is transported to the ribosome in the cytoplasm, where it is translated into a polypeptide chain.

Technical Details

The synthesis process can be monitored using advanced techniques such as:

  • Pulsed Stable Isotope Labeling by Amino Acids in Cell Culture (pSILAC): This method allows researchers to track newly synthesized proteins by incorporating isotopically labeled amino acids into growing cells.
  • Bio-orthogonal Non-canonical Amino Acid Tagging (BONCAT): This technique helps identify and isolate newly synthesized proteins using specific chemical tags that do not interfere with normal cellular processes .
Molecular Structure Analysis

Structure

The tcpN protein's structure is characterized by various domains that facilitate its interaction with other cellular components. These domains often include:

  • Alpha-helices: Contributing to the protein's stability and function.
  • Beta-sheets: Providing structural integrity.

Data

Structural data can be obtained through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which reveal insights into the protein's three-dimensional conformation and functional sites.

Chemical Reactions Analysis

Reactions

TcpN participates in several critical biochemical reactions during protein synthesis:

  • Peptide Bond Formation: During translation, amino acids are linked via peptide bonds to form a polypeptide chain.
  • Post-translational Modifications: TcpN may undergo modifications such as phosphorylation or glycosylation, which can alter its activity and localization.

Technical Details

These reactions are facilitated by ribosomal machinery and various enzymes that ensure accurate translation and modification of the nascent polypeptide chain .

Mechanism of Action

Process

The mechanism of action for tcpN involves its role in co-translational targeting and folding. TcpN associates with nascent polypeptides as they emerge from the ribosome, assisting in their proper folding and ensuring they are directed to the correct cellular compartments.

Data

Research indicates that tcpN interacts with other chaperone proteins during translation, which enhances the efficiency of protein folding processes. This interaction is crucial for maintaining cellular homeostasis and function .

Physical and Chemical Properties Analysis

Physical Properties

TcpN exhibits several physical properties:

  • Solubility: Typically soluble in aqueous solutions due to its polar amino acid composition.
  • Stability: The stability of tcpN can vary depending on environmental conditions such as temperature and pH.

Chemical Properties

Chemically, tcpN contains various functional groups that participate in interactions with other biomolecules:

  • Hydrophobic regions: Facilitate membrane interactions.
  • Polar residues: Enable hydrogen bonding with water or other polar molecules.

Relevant data regarding these properties can be obtained through spectroscopic analyses and stability assays .

Applications

Scientific Uses

TcpN protein has several applications in scientific research:

  • Protein Engineering: TcpN can serve as a model for understanding co-translational processes, aiding in the design of synthetic proteins with desired properties.
  • Biotechnology: Its role in protein synthesis makes tcpN a target for developing novel therapeutic strategies aimed at regulating protein production in diseases .
Introduction to tcpN Protein

Identification and Historical Context of tcpN in V. cholerae Virulence

The tcpN protein was first identified as a critical regulatory component within the tcp (toxin-coregulated pilus) gene cluster of Vibrio cholerae, the causative agent of cholera. Early genetic studies in the 1990s revealed that tcpN (also termed orfN) encodes a 276-residue protein (31.89 kDa) exhibiting significant homology to the AraC/XylS family of transcriptional activators [2] [8]. This discovery positioned tcpN as a central player in the V. cholerae virulence regulon, which coordinates the expression of colonization factors like TCP and cholera toxin (CTX). TcpN's identification resolved a key knowledge gap in understanding how V. cholerae synchronizes virulence gene expression in response to host environmental cues, such as pH, temperature, and bile salts [1] [4].

Functionally, tcpN acts upstream of the master virulence regulator ToxT. While ToxT directly activates tcpA (encoding the major pilin subunit of TCP) and ctxA (encoding the cholera toxin A subunit), early mutagenesis studies demonstrated that tcpN deletion attenuates TCP biogenesis and intestinal colonization. This established tcpN as indispensable for V. cholerae pathogenicity, bridging environmental sensing to virulence effector expression [4] [7].

Table 1: Key Characteristics of tcpN Protein

PropertyDetail
Gene NametcpN (orfN)
Protein Size276 amino acids; 31.89 kDa
Protein FamilyAraC/XylS transcriptional activators
Regulatory RoleUpstream activator of TCP biogenesis and virulence
Mutagenesis EffectAttenuated TCP expression and intestinal colonization

Genomic Localization Within the tcp Gene Cluster

The tcpN gene is embedded in the ~15 kb tcp gene cluster, which resides on the V. cholerae pathogenicity island (VPI) – a horizontally acquired genetic element essential for cholera pathogenesis. This cluster is organized into two primary operons, with tcpN situated in the promoter-distal region of the major operon [5] [8].

Genetic organization analysis reveals a highly compact and translationally coupled arrangement:

  • Upstream Gene: tcpN is preceded by a Rho-independent transcriptional terminator, isolating it from the upstream tcpA-H operon.
  • Downstream Linkage: tcpN is translationally coupled to tcpJ, which encodes a TCP pilin-specific signal peptidase. This coupling suggests coregulated expression of these functionally linked genes [5].

The tcp cluster encodes proteins for TCP assembly, regulation, and secretion:

  • Assembly: tcpA (major pilin), tcpB, tcpC (nucleation/chaperone)
  • Regulation: tcpN, tcpP (inner membrane sensor)
  • Secretion/Transport: tcpT (homologous to type IV pilus secretins), tcpS (periplasmic), tcpF (outer membrane) [5] [8]

Table 2: Genetic Organization of the tcp Gene Cluster

GeneFunctionOperon Position
tcpAMajor pilin subunitMajor operon
tcpB-FPilus assembly chaperones/platform proteinsMajor operon
tcpNTranscriptional regulator (AraC-like)Distal to tcpA-H
tcpJPilin signal peptidaseDownstream of tcpN
tcpTSecretin (type IV pilus transport)Distal operon
tcpPInner membrane virulence sensorDistal operon

Evolutionary Significance of tcpN in Bacterial Pathogenesis

TcpN exemplifies evolutionary adaptation in bacterial pathogens through its dual role as a virulence regulator and a component of a conserved pilus biogenesis system. Key evolutionary insights include:

Conservation Across Pathogens

TcpN shares significant homology with virulence regulators in other Gram-negative bacteria:

  • Rns (Enterotoxigenic E. coli): Controls CFA/I pilus expression for intestinal adherence [2].
  • VirF (Yersinia spp.): Activates the yop virulence regulon for type III secretion [2].This suggests convergent evolution where AraC-family regulators are co-opted to control distinct virulence appendages across pathogens.

Evolutionary Trajectory Within Vibrio

The tcp cluster is present in pandemic V. cholerae O1 and O139 strains but absent in non-pathogenic strains. Phylogenetic studies indicate the VPI was acquired via horizontal gene transfer, possibly from a bacteriophage or plasmid donor [1] [8]. Within this cluster, tcpN exhibits sequence conservation across pandemic lineages, implying strong selective pressure to maintain its regulatory function. Notably, the El Tor biotype (responsible for the 7th pandemic) retains tcpN but shows altered expression kinetics compared to the extinct Classical biotype, enhancing environmental persistence [1].

Role in Host Adaptation

In vivo studies using recombinase reporters reveal that tcpN (via its control of tcpA) is expressed biphasically during infection: early in the upper small intestine and later in the lower intestine [4] [7]. This spatiotemporal regulation optimizes host colonization by delaying TCP expression until bacteria penetrate intestinal mucus, thereby evading premature immune recognition. Such fine-tuned expression underscores tcpN’s evolutionary refinement as a host-adapted virulence factor [4].

Table 3: Evolutionary Milestones of tcpN and the TCP System

Evolutionary EventSignificance
Horizontal Acquisition of VPIIntroduced tcp cluster into V. cholerae, enabling pandemic potential
Gene Duplication & DivergenceGenerated specialized regulators (TcpN vs. ToxT) within the virulence regulon
Biotype-Specific ModulationEl Tor biotype evolved altered tcpN expression enhancing environmental survival
Cross-Species HomologyShared ancestry with AraC regulators in E. coli (Rns) and Yersinia (VirF)

Properties

CAS Number

147979-50-8

Product Name

tcpN protein

Molecular Formula

C7H2F2N2O2

Synonyms

tcpN protein

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